(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-[(1R)-2-bromo-1-(2-methoxyphenyl)ethoxy]oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-16-13-5-3-2-4-12(13)14(10-15)18-11-6-8-17-9-7-11/h2-5,11,14H,6-10H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URENTZAFECEONT-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CBr)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the bromo-substituted phenyl group: This can be achieved through bromination of 2-methoxyphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the ethoxy group: The bromo-substituted phenyl group is then reacted with an appropriate ethoxy compound under basic conditions to form the ethoxy linkage.
Cyclization to form the tetrahydropyran ring: The intermediate product is subjected to cyclization reactions, often using acid or base catalysis, to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromo position.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development :
- The compound's structural features allow it to interact with biological targets effectively, making it a candidate for developing new pharmaceuticals. Its ability to modulate biological pathways can be leveraged in treating diseases such as cancer and neurodegenerative disorders.
- For instance, compounds with similar structures have been investigated for their roles in inhibiting specific enzymes or receptors involved in disease progression .
- Anticancer Activity :
- Neuroprotective Effects :
Synthetic Methodologies
-
Synthesis Techniques :
- The synthesis of (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran involves various synthetic routes that can include enzymatic catalysis or traditional organic synthesis methods. Recent advancements have focused on more sustainable and efficient synthetic pathways that minimize waste and improve yield .
- The use of chiral catalysts has been explored to enhance the enantioselectivity of the synthesis process, which is critical for achieving the desired pharmacological activity .
- Reactivity Studies :
-
Mechanism of Action :
- Similar compounds have shown mechanisms involving the modulation of signaling pathways linked to inflammation and cell survival. This suggests that this compound may also exhibit similar activities .
- Binding studies indicate potential interactions with specific receptors, which could lead to therapeutic effects in conditions like heart disease and diabetes .
-
Case Studies :
- In vitro studies demonstrate that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, indicating its potential as an anticancer agent. Further exploration into its effects on apoptosis and cell cycle regulation is warranted .
- Animal models are being utilized to assess the pharmacokinetics and therapeutic efficacy of this compound, providing valuable data for future clinical applications .
Mechanism of Action
The mechanism of action of ®-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Tetrahydro-2H-Pyran Family
2-(4-Bromo-2-Methoxyphenethoxy)Tetrahydro-2H-Pyran (Compound 24)
- Key Differences :
- Lacks the chiral (R)-configuration at the ethoxy branch.
- Bromine substitution is at the 4-position of the phenyl ring instead of the ethoxy chain.
- Implications :
4-Amino-4-Hydroxymethyl-Tetrahydro-2H-Pyran Hydrochloride
- Structure : Features a hydroxymethyl group and an ethoxybenzyl substituent (C₂₁H₂₅BrO₆, MW: 453.32 g/mol).
- Key Differences: Contains multiple hydroxyl groups and an amino moiety, enhancing hydrophilicity.
Piperazine-Based Analogs (HBK Series)
The HBK series (e.g., HBK14–HBK19) shares the 2-methoxyphenyl motif but incorporates piperazine cores instead of THP rings. Examples include:
- HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
- HBK18: 1N-[3-(2,4,6-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.
Structural and Functional Contrasts :
- The THP core in the target compound may confer greater metabolic stability compared to the piperazine-based HBK analogs, which are prone to oxidative dealkylation .
Biological Activity
(R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran (CAS No. 2098543-62-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19BrO3, with a molecular weight of 315.21 g/mol. The compound features a tetrahydropyran ring substituted with a bromo and methoxy group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H19BrO3 |
| Molecular Weight | 315.21 g/mol |
| CAS Number | 2098543-62-3 |
| Appearance | Solid or liquid |
| Purity | ≥98% |
- Acetylcholinesterase Inhibition : Research indicates that compounds similar to this compound may exhibit potent inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress. For instance, it has been shown to reduce hydrogen peroxide-induced cytotoxicity in neuronal cell lines, indicating its potential as a neuroprotective agent .
- Anti-Aggregation Properties : The compound has demonstrated the ability to inhibit the self-aggregation of beta-amyloid peptides, which are implicated in Alzheimer's pathology. This property suggests that it could play a role in preventing amyloid plaque formation in the brain .
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound through various assays:
- In Vitro AChE Inhibition : The compound showed significant AChE inhibitory activity with an IC50 value indicative of its potency compared to established AChE inhibitors.
- Neurotoxicity Assays : In vitro assays have assessed the cytotoxic effects on neuronal cell lines, revealing that the compound maintains low toxicity while providing protective effects against neurotoxic agents .
Case Studies and Research Findings
- Study on Neuroprotective Effects : In a study involving rat pheochromocytoma (PC12) cells, this compound exhibited protective effects against oxidative stress induced by hydrogen peroxide. The results indicated a significant reduction in cell death and increased cell viability .
- Aggregation Inhibition Study : Another study focused on the inhibition of Aβ42 aggregation demonstrated that this compound could effectively reduce aggregation by up to 76% at specific concentrations, showcasing its potential therapeutic application in Alzheimer's disease treatment .
Q & A
Q. How should researchers address discrepancies in reported reaction yields for similar tetrahydropyran derivatives?
- Methodological Answer : Variability often arises from differences in catalyst purity, solvent drying methods, or inert atmosphere quality. Systematic replication with controlled parameters (e.g., anhydrous DMF vs. wet DMSO) is recommended. Meta-analyses of literature data (e.g., Reaxys or SciFinder) can identify outlier conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
